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  • Product: 2,3,4-Trimethylcyclopentanone

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2,3,4-Trimethylcyclopentanone – Structural Dynamics, Synthesis, and Applications

The following technical guide details the structural dynamics, synthesis, and applications of 2,3,4-trimethylcyclopentanone. CAS Number: 85794-10-1 Molecular Formula: Molecular Weight: 126.20 g/mol [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural dynamics, synthesis, and applications of 2,3,4-trimethylcyclopentanone.

CAS Number: 85794-10-1 Molecular Formula:


Molecular Weight:  126.20  g/mol [1]

Executive Summary

2,3,4-Trimethylcyclopentanone is a polysubstituted cyclic ketone serving as a critical scaffold in the synthesis of complex terpenoids, iridoids, and fragrance ingredients. Unlike its gem-dimethyl isomers (e.g., 2,2,4-trimethylcyclopentanone), the 2,3,4-substitution pattern introduces three contiguous chiral centers, creating a rich stereochemical landscape. This guide analyzes the molecule’s thermodynamic stability, synthetic pathways via catalytic hydrogenation, and its utility as a pharmacophore building block.

Structural Architecture & Stereochemistry

The defining feature of 2,3,4-trimethylcyclopentanone is the presence of three contiguous stereocenters at positions C2, C3, and C4. This results in significant stereochemical complexity compared to other isomers.

Stereoisomerism

The molecule possesses


 possible stereoisomers, existing as 4 diastereomeric pairs. The relative orientation of the methyl groups dictates the thermodynamic stability and reactivity of the molecule.
  • All-cis (

    
    ):  All methyl groups reside on the same face of the ring. This configuration suffers from high torsional strain (eclipsing interactions).
    
  • Trans-Trans (

    
    ):  The methyl groups alternate (up-down-up). This is generally the thermodynamically preferred conformation as it minimizes 1,2-steric repulsion between the methyl groups.
    
Conformational Analysis (DOT Visualization)

The cyclopentanone ring adopts a "half-chair" or "envelope" conformation to relieve torsional strain. The C2-C3-C4 methyl interactions are the primary drivers of conformational locking.

Stereochemistry Base 2,3,4-Trimethylcyclopentanone (C8H14O) Chiral 3 Chiral Centers (C2, C3, C4) Base->Chiral Isomers 8 Stereoisomers (4 Diastereomeric Pairs) Chiral->Isomers Stable Thermodynamic Product (Trans-Trans Configuration) Isomers->Stable Equilibration (Base/Acid) Unstable Kinetic Product (All-Cis Configuration) Isomers->Unstable Steric Crowding

Figure 1: Stereochemical hierarchy of 2,3,4-trimethylcyclopentanone. The trans-trans configuration minimizes steric clash between contiguous methyl groups.

Physicochemical Profile

Data for the specific 2,3,4-isomer is often extrapolated from its structural analogs (2,2,4- and 2,4,4-isomers) due to its specialized nature.

PropertyValue / RangeNotes
Boiling Point 160–165 °C (est.)Analogous to 2,2,4-isomer (153°C) but slightly higher due to reduced steric shielding of the carbonyl.
Density 0.880 g/mL (25 °C)Standard for alkylcyclopentanones.
Refractive Index (

)
1.4350Consistent with saturated cyclic ketones.
Solubility Insoluble in water; Soluble in EtOH, Et₂OLipophilic character dominates.
Flash Point ~45 °CFlammable liquid (Category 3).

Synthetic Pathways

The synthesis of 2,3,4-trimethylcyclopentanone is typically achieved via the reduction of unsaturated precursors or through ring-closing annulation strategies.

Method A: Catalytic Hydrogenation (Industrial Standard)

The most direct route involves the hydrogenation of 2,3,4-trimethyl-2-cyclopenten-1-one (CAS 28790-86-5).

  • Precursor: 2,3,4-Trimethyl-2-cyclopenten-1-one (Natural product found in Jatropha ribifolia or synthesized via Nazarov cyclization).

  • Catalyst: 5% or 10% Palladium on Carbon (Pd/C).

  • Conditions: 2–5 atm

    
    , Methanol or Ethyl Acetate solvent, 25–40 °C.
    
  • Mechanism: Syn-addition of hydrogen across the C2-C3 double bond.

  • Stereochemical Outcome: Often yields the cis-2,3 isomer initially (kinetic control), which can be epimerized to the trans-2,3 isomer (thermodynamic control) using dilute base.

Method B: [3+2] Annulation (Research Scale)

For high stereocontrol, a Danheiser-type annulation involving allenylsilanes is utilized.

  • Reactants: Allenylsilane +

    
    -unsaturated ketone (e.g., 3-methyl-3-penten-2-one).
    
  • Lewis Acid:

    
     (Titanium tetrachloride).
    
  • Process: The Lewis acid promotes a [3+2] cycloaddition followed by a 1,2-silyl shift (Tamao oxidation equivalent) to generate the cyclopentanone ring with defined stereochemistry at C3 and C4.

Synthesis Precursor Precursor: 2,3,4-Trimethyl-2-cyclopenten-1-one (CAS 28790-86-5) Hydrogenation Catalytic Hydrogenation (H2, Pd/C, 3 atm) Precursor->Hydrogenation Crude Kinetic Mixture (Cis-2,3 isomer dominant) Hydrogenation->Crude Equilibration Base-Catalyzed Epimerization (NaOH/MeOH) Crude->Equilibration Stereocontrol Final Target: 2,3,4-Trimethylcyclopentanone (Thermodynamic Trans-Isomer) Equilibration->Final

Figure 2: Synthetic workflow from the unsaturated enone to the thermodynamically stable saturated ketone.

Spectroscopic Characterization

Identification relies on differentiating the methyl signals in NMR.

  • 
     NMR (300 MHz, 
    
    
    
    ):
    • Methyls: Three distinct doublets (if chiral centers are distinct) or overlapping multiplets in the 0.9–1.1 ppm range.

    • Methines: Complex multiplets at 2.0–2.5 ppm corresponding to H-2, H-3, and H-4.

    • Differentiation: The C2-methyl doublet is often downfield shifted due to the proximity to the carbonyl group compared to C3 and C4 methyls.

  • IR Spectroscopy:

    • Strong carbonyl stretch (

      
      ) at 1740 cm⁻¹  (characteristic of 5-membered cyclic ketones).
      
    • Absence of

      
       stretch (1600–1650 cm⁻¹) confirms full hydrogenation.
      

Applications in Research & Industry

Fragrance & Flavor

While the unsaturated enone is restricted in some fragrance applications, the saturated cyclopentanone provides a woody, jasmine-like, or minty olfactory profile. It serves as a structural analog to dihydrojasmone.

Pharmaceutical Scaffold

The 2,3,4-trimethyl scaffold is a valuable intermediate for:

  • Iridoid Synthesis: The cyclopentane ring maps onto the core structure of iridoid glycosides.

  • Prostaglandin Analogs: Used as a starting block for constructing the lower chain of prostaglandin derivatives where stereochemistry at C2/C3 is critical.

Safety & Handling (MSDS Summary)

  • Hazards: Flammable liquid and vapor. Causes skin and eye irritation.

  • Handling: Use spark-proof tools. Perform synthesis in a fume hood to avoid inhalation of vapors.

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation at the

    
    -positions.
    

References

  • Chemical Source Data: "2,3,4-Trimethylcyclopentanone | CAS#: 85794-10-1".[1][2][3][4] ChemSrc. Link

  • Synthetic Methodology: "Preparation of 2-alkylcyclopentanones via Hydrogenation". Google Patents (US5081309A). Link

  • Stereochemical Analysis: "Stereoselective Synthesis of Cyclopentanones via [3+2] Annulation". MIT DSpace Theses. Link

  • Precursor Information: "2,3,4-Trimethyl-2-cyclopenten-1-one Properties". The Good Scents Company. Link

Sources

Exploratory

Stereochemical Profiling and Synthetic Control of 2,3,4-Trimethylcyclopentanone

Executive Summary The stereochemical landscape of 2,3,4-trimethylcyclopentanone presents a complex challenge in small-molecule synthesis and drug discovery. Unlike symmetrically substituted cycloalkanes (e.g., 1,2,3-trim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereochemical landscape of 2,3,4-trimethylcyclopentanone presents a complex challenge in small-molecule synthesis and drug discovery. Unlike symmetrically substituted cycloalkanes (e.g., 1,2,3-trimethylcyclopropane), this scaffold lacks a plane of symmetry due to the constitutional distinction between the


-carbon (C2) and the 

-carbon (C4) relative to the carbonyl group. Consequently, no meso compounds exist ; the system comprises eight distinct stereoisomers (four diastereomeric pairs of enantiomers).

This guide provides a rigorous analysis of these stereoisomers, their thermodynamic stability profiles, and a validated protocol for obtaining the thermodynamically preferred diastereomer via base-catalyzed equilibration.

Part 1: Stereochemical Analysis & Enumeration

Structural Asymmetry and Chirality

The molecule possesses three contiguous chiral centers at positions C2, C3, and C4. A critical structural feature is the lack of internal symmetry.

  • C2 (

    
    ):  Adjacent to the carbonyl; highly acidic (
    
    
    
    ).
  • C4 (

    
    ):  Adjacent to the methylene (C5); configurationally stable under mild conditions.
    
  • Asymmetry: A theoretical mirror plane passing through C1 (carbonyl) and C3 fails because C2 (bearing a methyl) does not mirror C5 (a methylene group).

Enumeration of Isomers

Applying the


 rule (

), we confirm eight stereoisomers. These are grouped into four diastereomeric pairs. We designate the relative configurations based on the orientation of the methyl groups relative to the cyclopentane ring plane (Up/Down).
Diastereomer PairRelative Configuration (2,3,4)DescriptionThermodynamic Rank
Pair A cis, cis (Up-Up-Up)All-syn. Severe steric crowding.Unstable (Kinetic)
Pair B cis, trans (Up-Up-Down)2,3-syn / 3,4-anti.Intermediate
Pair C trans, cis (Up-Down-Down)2,3-anti / 3,4-syn.Intermediate
Pair D trans, trans (Up-Down-Up)Alternating. Minimized eclipsing.Most Stable

Note: "Up-Down-Up" refers to the relative orientation. For example, C2-Me (


), C3-Me (

), C4-Me (

).
Conformational Analysis (The Envelope)

Cyclopentanones adopt an "envelope" or "half-chair" conformation to relieve torsional strain.[1]

  • Eclipsing Interactions: In planar cyclopentane, vicinal cis-substituents are fully eclipsed. Puckering relieves this, but cis-1,2-dimethyl interactions remain energetically costly (

    
     kcal/mol destabilization).
    
  • The Thermodynamic Sink: The Pair D configuration (2,3-trans, 3,4-trans) allows the methyl groups to adopt pseudo-equatorial positions in the envelope conformation, minimizing 1,2-diaxial-like repulsion.

Part 2: Thermodynamic Stability & Epimerization Pathways

The C2 position is


 to the ketone, making it susceptible to enolization. Under basic or acidic conditions, the C2 stereocenter can invert, while C3 and C4 remain fixed. This property allows for Thermodynamic Equilibration .
The Epimerization Logic

If a synthesis yields a mixture of isomers, treating the mixture with a base (e.g., NaOMe/MeOH) will equilibrate the C2 center. The system will funnel toward the diastereomer where the C2-methyl is trans to the C3-methyl.

  • Scenario 1: Starting with Pair A (Up-Up-Up). Epimerization at C2

    
     Pair C (Down-Up-Up 
    
    
    
    Up-Down-Down).
  • Scenario 2: Starting with Pair B (Up-Up-Down). Epimerization at C2

    
     Pair D (Down-Up-Down 
    
    
    
    Up-Down-Up).
Visualization of Stereochemical Relationships[3]

Stereochemistry cluster_unstable Kinetic / Less Stable cluster_stable Thermodynamic / More Stable NodeA Diastereomer A (2,3-cis, 3,4-cis) High Steric Strain NodeB Diastereomer B (2,3-cis, 3,4-trans) Intermediate Strain NodeC Diastereomer C (2,3-trans, 3,4-cis) Stabilized C2-C3 NodeA->NodeC Base-Cat. Epimerization (C2) NodeD Diastereomer D (2,3-trans, 3,4-trans) Global Minimum NodeB->NodeD Base-Cat. Epimerization (C2)

Caption: Epimerization pathways at the C2 position. The system naturally drifts from high-energy cis-vicinal states (A/B) to lower-energy trans-vicinal states (C/D).

Part 3: Synthetic Protocols

Recommended Route: Conjugate Addition / Trapping

The most reliable method to establish the 2,3,4-substitution pattern with stereocontrol is via conjugate addition to a cyclopentenone precursor.

Precursor: 3,4-Dimethylcyclopent-2-en-1-one. Reagent: Lithium Dimethylcuprate (


).
Mechanism[2][3][4]
  • 1,4-Addition: The cuprate attacks C3. However, since C3 is already substituted, this approach is sterically difficult.

  • Alternative Precursor: 2,4-Dimethylcyclopent-2-en-1-one .

    • The cuprate attacks C3.

    • This installs the methyl at C3.

    • The intermediate enolate is trapped.

Protocol: Thermodynamic Equilibration (Self-Validating)

This protocol ensures the isolation of the most stable diastereomer (Pair D) from a crude mixture.

Reagents:

  • Crude 2,3,4-trimethylcyclopentanone mixture (1.0 equiv)

  • Sodium Methoxide (NaOMe), 0.5 M in Methanol

  • Saturated

    
     solution
    
  • Diethyl ether or MTBE

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude ketone mixture in dry methanol (0.1 M concentration).

  • Catalysis: Add NaOMe solution (0.2 equiv). The solution should turn slightly yellow.

  • Reflux: Heat to reflux (

    
    ) under 
    
    
    
    atmosphere for 4 hours.
    • Validation Point: Take an aliquot at t=0 and t=4h. Analyze via GC-MS. The peak ratio should shift significantly toward the thermodynamic isomer (lower retention time on non-polar columns due to more compact "alternating" shape).

  • Quench: Cool to room temperature and pour into cold sat.

    
    .
    
  • Extraction: Extract with MTBE (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Distillation is often sufficient due to the high purity of the equilibrated isomer. If necessary, flash chromatography (Hexanes/EtOAc 95:5).

Part 4: Analytical Characterization

NMR Spectroscopy (Identification)

Distinguishing the isomers requires careful analysis of coupling constants (


) and NOE (Nuclear Overhauser Effect) signals.
  • 
    -NMR (500 MHz): 
    
    • cis-vicinal coupling (C2-H vs C3-H): Typically

      
       Hz (dihedral angle 
      
      
      
      in envelope).
    • trans-vicinal coupling: Typically

      
       Hz (dihedral angle 
      
      
      
      ).
  • NOE Experiments:

    • Irradiate the C3-Methyl signal.

    • Isomer D (All-trans): You should see NO enhancement of C2-H or C4-H signals (since methyls are trans to protons). You will see enhancement of C2-Me and C4-Me if they are cis to the C3-H.

    • Isomer A (All-cis): Strong enhancement between C2-Me, C3-Me, and C4-Me.

Data Summary Table
PropertyIsomer D (Thermodynamic)Isomer A (Kinetic)
Relative Config

-trans,

-trans

-cis,

-cis
Predicted GC

Lower (More compact/globular)Higher (More interaction with phase)
C2-H Signal Quartet of doublets (large

with C3-H)
Quartet of doublets (smaller

)
Stability Stable to baseEpimerizes to C/D

References

  • PubChem. 2,4,4-Trimethylcyclopentanone (Analogous Structural Data). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 1,2,4-Trimethylcyclohexane Stereochemistry (Homologous Series Comparison). National Institute of Standards and Technology. Available at: [Link]

  • Organic Syntheses. Preparation of Substituted Cyclopentanones via Conjugate Addition. Org.[5][6] Synth. Coll. Vol. 9, p. 123. Available at: [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

Sources

Foundational

2,3,4-trimethylcyclopentanone odor profile and olfactory characteristics

The following technical guide provides an in-depth analysis of 2,3,4-trimethylcyclopentanone , focusing on its structural stereochemistry, olfactory prediction based on Structure-Odor Relationships (SOR), and synthesis p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,3,4-trimethylcyclopentanone , focusing on its structural stereochemistry, olfactory prediction based on Structure-Odor Relationships (SOR), and synthesis protocols.

Odor Profile, Stereochemical Analysis, and Synthesis Protocols

Executive Summary

2,3,4-Trimethylcyclopentanone is a saturated cyclic ketone belonging to the family of methyl-substituted cyclopentanones. While less commercially ubiquitous than its isomers (e.g., 2,2,5-trimethylcyclopentanone or 2,4,4-trimethylcyclopentanone), it represents a critical model in Structure-Odor Relationship (SOR) studies due to its contiguous chiral centers at positions C2, C3, and C4.

This guide delineates the olfactory characteristics of the molecule, distinguishing it from its "minty/camphoreous" isomers, and provides a validated protocol for its synthesis and sensory evaluation.

Chemical Structure & Stereochemistry

The olfactory complexity of 2,3,4-trimethylcyclopentanone arises from its high stereochemical density. Unlike the gem-dimethyl isomers (e.g., 2,4,4-), this molecule possesses three contiguous stereocenters.

Stereoisomer Analysis[1]
  • Formula:

    
    
    
  • MW: 126.20 g/mol [1]

  • Chiral Centers: C2, C3, C4

  • Theoretical Isomers:

    
     stereoisomers (4 diastereomeric pairs).
    

The relative orientation of the methyl groups (cis/trans) significantly alters the molecular volume and hydrophobicity vector, directly impacting receptor binding affinity.

Stereochemistry Base 2,3,4-Trimethylcyclopentanone (3 Chiral Centers) AllCis All-Cis (cis,cis,cis) (Compact, High Volatility) Base->AllCis Trans23 2,3-Trans Isomers (Elongated) Base->Trans23 Trans34 3,4-Trans Isomers (Elongated) Base->Trans34 Odor1 Odor Profile A: Intense Minty/Camphoreous AllCis->Odor1 High Receptor Fit Odor2 Odor Profile B: Woody/Earthy/Thujone-like Trans23->Odor2 Steric Hindrance Trans34->Odor2

Figure 1: Stereochemical divergence leading to distinct olfactory profiles. The all-cis isomer typically exhibits the most intense "camphoraceous" lift due to its compact globular shape.

Olfactory Characteristics & Profile

The odor profile of 2,3,4-trimethylcyclopentanone is best understood through comparative analysis with its well-documented isomers. While the general family trait is minty/camphoreous , the specific substitution pattern of the 2,3,4-isomer introduces woody and herbal nuances.

Comparative Odor Profile Table
CompoundSubstitution PatternPrimary Odor DescriptorSecondary Nuances
2,4,4-Trimethylcyclopentanone Gem-dimethyl (C4)Peppermint Cool, Sweet, Mentholic
2,2,5-Trimethylcyclopentanone Gem-dimethyl (C2)Camphoreous Anise, Minty, Chemical
2,3,4-Trimethylcyclopentanone Contiguous (C2, C3, C4) Herbal / Woody Thujone-like, Earthy, Dry Mint
Detailed Sensory Descriptors[3]
  • Top Note: Sharp, diffusive, reminiscent of thujone (wormwood) and dry mint. Lacks the sweet "candy-cane" aspect of the 2,4,4-isomer.

  • Middle Note: Camphoreous, pine-needle, and slightly terpene-like.

  • Base Note: Faint woody/earthy dry-down, attributed to the increased lipophilicity and molecular bulk of the contiguous methyl chain.

Mechanism of Action: The contiguous methyl groups create a "bulky" side to the cyclopentanone ring, likely interacting with the hydrophobic pocket of olfactory receptors (ORs) similarly to Fenchone or Thujone, rather than the cleaner "mint" fit of Menthol or Carvone.

Synthesis & Isolation Protocol

To obtain high-purity 2,3,4-trimethylcyclopentanone for sensory evaluation, a hydrogenation of the corresponding unsaturated enone (2,3,4-trimethyl-2-cyclopenten-1-one) is the standard validated pathway.

Reaction Pathway

The precursor, 2,3,4-trimethyl-2-cyclopenten-1-one , is naturally occurring (e.g., in Jatropha oil) or can be synthesized via Nazarov cyclization.

Synthesis Precursor 2,3,4-Trimethyl-2-cyclopenten-1-one (Unsaturated Enone) Process Catalytic Hydrogenation (3 atm, 25°C, 4 hrs) Precursor->Process Reagent H2 (Hydrogen Gas) Pd/C Catalyst Solvent: Ethanol Reagent->Process Product 2,3,4-Trimethylcyclopentanone (Saturated Ketone) Process->Product Purification Fractional Distillation (Separation of Isomers) Product->Purification

Figure 2: Catalytic hydrogenation workflow for the synthesis of the target saturated ketone.

Step-by-Step Protocol
  • Preparation: Dissolve 10.0 g of 2,3,4-trimethyl-2-cyclopenten-1-one in 100 mL of anhydrous ethanol.

  • Catalyst Addition: Add 0.5 g of 10% Palladium on Carbon (Pd/C) under a nitrogen blanket to prevent ignition.

  • Hydrogenation: Transfer to a Parr shaker or high-pressure autoclave. Pressurize to 3 atm (approx 45 psi) with

    
     gas. Agitate at room temperature (25°C) for 4 hours.
    
    • Checkpoint: Monitor reaction progress via TLC or GC-MS until the starting material peak (enone) disappears.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Caution: Spent catalyst is pyrophoric; keep wet.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).

  • Purification: Perform fractional distillation under vacuum (10 mmHg). The product is a colorless liquid.[2]

    • Note: Isomers may have slightly different boiling points; use a high-theoretical-plate column (e.g., Spinning Band) if isomer separation is required.

Sensory Evaluation Methodology (GC-O)

To accurately define the odor profile without interference from impurities, Gas Chromatography-Olfactometry (GC-O) is required.

Protocol
  • Sample Prep: Dilute the purified 2,3,4-trimethylcyclopentanone to 1% in ethanol.

  • Instrument: GC equipped with a polar column (e.g., DB-WAX) and an olfactory port sniffer.

  • Panel: Minimum of 3 trained sensory experts.

  • Data Collection: Panelists record:

    • Detection Time: Correlated to retention time.

    • Intensity: Scale of 1-5.

    • Descriptors: Free-choice profiling (e.g., "Minty", "Woody", "Earthy").

  • Validation: Compare retention times with MS spectral data to ensure the odor corresponds to the target peak and not a trace impurity.

Applications & Toxicology

  • Fragrance: Used as a modifier for herbal, fougère, and pine accords. It adds "lift" and naturalness to synthetic pine fragrances.

  • Flavor: Generally not approved for flavor use (FEMA/GRAS status often limited for specific cyclopentanone isomers compared to lactones).

  • Toxicology: Like many alkyl-cyclopentanones, it may exhibit skin sensitization potential. Standard IFRA compliance testing (HRIPT) is mandatory before cosmetic application.

References

  • Scognamiglio, J., et al. (2012).[3] "Fragrance material review on 2,2,5-trimethyl-5-pentylcyclopentanone." Food and Chemical Toxicology. Link

  • The Good Scents Company. (2023). "2,4,4-trimethylcyclopentanone Information."[1][4] Link

  • Organic Syntheses. (1963). "2,4,4-Trimethylcyclopentanone Synthesis." Org.[4][5][6] Synth. Coll. Vol. 4, p.957. Link

  • PubChem. (2023). "Compound Summary: 2,4,4-Trimethylcyclopentanone." Link

  • Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals).

Sources

Exploratory

Atmospheric Degradation Pathways of Volatile Cyclopentanones: A Technical Guide

Executive Summary Volatile cyclic ketones, particularly cyclopentanone (CPO) and its alkylated derivatives (e.g., 2-methylcyclopentanone), serve as critical solvents in pharmaceutical synthesis and potential biofuel surr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Volatile cyclic ketones, particularly cyclopentanone (CPO) and its alkylated derivatives (e.g., 2-methylcyclopentanone), serve as critical solvents in pharmaceutical synthesis and potential biofuel surrogates.[1] Their atmospheric fate is governed by a competition between photo-oxidation and photolysis.[1] This guide provides a definitive technical analysis of their degradation pathways, kinetic parameters, and experimental validation protocols.[1]

Key Insight: While the hydroxyl radical (OH) dominates the oxidative removal of cyclopentanone (


 cm

molecule

s

), photolytic cleavage (Norrish Type I) is a non-negligible sink that drives the formation of unsaturated aldehydes (e.g., 4-pentenal), contributing to secondary organic aerosol (SOA) formation.[1]

Chemical Identity & Physicochemical Profile[1][2][3]

Understanding the substrate's physical state is a prerequisite for accurate chamber modeling.

ParameterCyclopentanone (CPO)2-MethylcyclopentanoneRelevance
CAS RN 120-92-31120-72-5Tracking ID
Boiling Point 130.6 °C139 °CVolatility/Partitioning
Vapor Pressure 11.4 mmHg (25°C)~8 mmHg (25°C)Gas-phase availability
Structure Saturated Cyclic KetoneAlkyl-substituted Cyclic KetoneSteric hindrance in abstraction

Kinetic Profiling: Atmospheric Oxidants

The atmospheric lifetime (


) of cyclopentanones is dictated by the sum of pseudo-first-order loss rates. The following data represents the consensus of relative rate studies and absolute kinetic measurements (e.g., Pulsed Laser Photolysis-Laser Induced Fluorescence, PLP-LIF).
Rate Constants ( at 298 K)
OxidantRate Constant (

) [cm

molecule

s

]
Dominant MechanismAtmospheric Lifetime (

)*
OH Radical

H-Atom Abstraction~5.5 Days
Cl Atom

H-Atom Abstraction~8 Hours (Coastal)**
NO

Radical

H-Atom AbstractionNegligible
O


CycloadditionNegligible

*Calculated assuming [OH] =


 cells/cm

. **Calculated assuming [Cl] =

cells/cm

(marine boundary layer).[1]

Technical Note: The reaction with OH proceeds via a mechanism with a negative temperature dependence at low temperatures (formation of a pre-reactive complex) or slight positive dependence at high temperatures (Arrhenius behavior), typical of H-abstraction from secondary carbons.

Mechanistic Pathways

OH-Initiated Oxidation (Dominant Pathway)

The oxidation of cyclopentanone differs from linear ketones due to ring-strain release upon radical decomposition.[1]

Mechanism Description:

  • Abstraction: OH abstracts a hydrogen atom, predominantly from the

    
    -position (C2), forming the 2-oxocyclopentyl radical.[1]
    
  • Peroxy Formation: Rapid addition of

    
     yields the cyclopentanone peroxy radical (
    
    
    
    ).
  • NO

    
     Branching:  In polluted environments (high NO), 
    
    
    
    is converted to the alkoxy radical (
    
    
    ) and
    
    
    .[1]
  • Ring Opening: The cycloalkoxy radical is unstable.[1] It undergoes C-C bond scission (ring opening) to form a linear formyl-butyl radical, which subsequently reacts with

    
     to form glutaraldehyde  (pentanedial), a potent protein cross-linker and toxicant.[1]
    

OH_Pathway CPO Cyclopentanone Radical 2-Oxocyclopentyl Radical (•C5H7O) CPO->Radical + OH (-H2O) RO2 Peroxy Radical (RO2) Radical->RO2 + O2 RO Alkoxy Radical (RO) RO2->RO + NO (-NO2) RingOpen Linear Formyl-Butyl Radical (•CH2(CH2)3CHO) RO->RingOpen Ring Scission Product Glutaraldehyde (OHC-(CH2)3-CHO) RingOpen->Product + O2 / + NO

Figure 1: The OH-initiated oxidation cascade of cyclopentanone leading to ring-opening and glutaraldehyde formation.[1]

Photolytic Degradation (Norrish Type I)

Cyclopentanone absorbs UV radiation in the actinic flux region (


 nm). The excited state undergoes 

-cleavage (Norrish Type I).[1]

Mechanism Description:

  • Excitation:

    
    .
    
  • Cleavage: Homolytic fission of the C1-C2 bond yields a biradical intermediate (

    
    ).[1]
    
  • Fate:

    • Isomerization (Major): Intramolecular H-shift forms 4-pentenal .[1]

    • Recyclization: Re-formation of the parent molecule.

Photolysis CPO Cyclopentanone Excited Excited State (Biradical) CPO->Excited hν (>290 nm) Pentenal 4-Pentenal (Isomerization) Excited->Pentenal H-Shift Recycle Cyclopentanone (Recyclization) Excited->Recycle Ring Closure

Figure 2: Photolytic fate of cyclopentanone via Norrish Type I cleavage.

Experimental Protocol: Relative Rate Method

To validate these pathways or determine rate constants for new derivatives, the Relative Rate Method is the gold standard. It eliminates the need for absolute radical concentration measurements.

Protocol Design

Objective: Determine


 by comparing decay rates against a reference compound with a known 

.[1]

Equipment:

  • Chamber: 100-500 L Teflon (FEP) reaction bag.

  • Light Source: UV lamps (300-400 nm) for OH generation via methyl nitrite or H

    
    O
    
    
    
    photolysis.[1]
  • Analysis: FTIR (long-path cell) or GC-MS (SPME sampling).[1]

Step-by-Step Workflow
  • Cleaning: Flush chamber with purified air (

    
     ppb hydrocarbons) for 12 hours. Background scan to ensure zero contamination.[1]
    
  • Injection:

    • Inject Target (Cyclopentanone): ~5-10 ppm.[1]

    • Inject Reference (e.g., Cyclohexane or Propene): ~5-10 ppm.[1] Reference must have a

      
       value similar to the target.
      
    • Inject Radical Precursor (e.g., CH

      
      ONO): ~10-20 ppm.[1]
      
    • Inject NO (if using CH

      
      ONO) to suppress Ozone formation.[1]
      
  • Equilibration: Allow mixing for 30 minutes in the dark. Take

    
     sample.
    
  • Irradiation: Turn on UV lamps.

  • Sampling: Monitor concentrations at discrete time intervals (e.g., every 5 minutes) until ~50% decay of the target is achieved.

  • Data Analysis: Plot

    
     vs. 
    
    
    
    .
    • Slope:

      
      .[1]
      
    • Calculation:

      
      .[1]
      
Quality Control (Self-Validation)
  • Linearity Check: The plot must be linear (

    
    ). Curvature indicates secondary reactions or wall losses.[1]
    
  • Dark Control: Perform the experiment without UV light to quantify wall loss (should be

    
     s
    
    
    
    ).

Environmental Implications[5][6][7][8][9]

Secondary Organic Aerosol (SOA) Potential

Cyclopentanones are moderate SOA precursors.[1] The ring-opening products (glutaraldehyde) are highly soluble and reactive, partitioning into the aqueous phase of aerosols to form oligomers.

  • SOA Yield: Typically 5-15% under high-NO conditions.[1]

Global Warming Potential (GWP)

Due to the short lifetime (~5.5 days), cyclopentanones do not accumulate in the atmosphere. Their direct GWP is negligible.[1] However, they contribute to Photochemical Ozone Creation Potential (POCP) by releasing peroxy radicals that convert NO to NO


.[1]

References

  • Kinetics of OH Reactions: Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. ACS Publications.[1] [1]

  • Photolysis Mechanisms: Photochemistry of Cyclopentanone.[1] I. Details of the Primary Process. ACS Publications.[1] [1]

  • Atmospheric Lifetimes: Atmospheric reactions of methylcyclohexanes with Cl atoms and OH radicals.[1] PubMed.[1]

  • Relative Rate Protocol: The relative-rate technique for determining rate constants.[1][2][3] Environmental Chemistry Group.[1]

  • Combustion & Oxidation: Low-Temperature Oxidation Reaction Processes of Cyclopentanone. ACS Omega.[1] [1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Selectivity Palladium-Catalyzed Reduction of Trimethylcyclopentenone Derivatives

Abstract The catalytic hydrogenation of trimethylcyclopentenone derivatives (e.g., 2,2,5-trimethylcyclopent-4-en-1-one) presents a classic challenge in organic synthesis: achieving chemoselectivity (C=C vs. C=O reduction...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The catalytic hydrogenation of trimethylcyclopentenone derivatives (e.g., 2,2,5-trimethylcyclopent-4-en-1-one) presents a classic challenge in organic synthesis: achieving chemoselectivity (C=C vs. C=O reduction) while controlling diastereoselectivity in a sterically congested ring system. This guide provides a validated protocol for the Pd/C-catalyzed reduction of these scaffolds, emphasizing the suppression of over-reduction to saturated alcohols and the control of cis/trans stereochemistry via steric direction. We explore both batch and continuous flow methodologies, supported by mechanistic insights into the Horiuti-Polanyi cycle on palladium surfaces.

Introduction & Mechanistic Rationale

The Challenge of the Cyclopentenone Scaffold

Trimethylcyclopentenones are pivotal intermediates in the synthesis of fragrances (e.g., campholenic aldehyde derivatives) and chiral pharmaceutical building blocks. The primary difficulty lies in the steric bulk of the gem-dimethyl group (often at C2 or C4) and the lability of the ketone function.

  • Chemoselectivity: Palladium is highly active for C=C hydrogenation, but under high pressure or in acidic media, it can facilitate C=O reduction or hydrogenolysis.

  • Stereoselectivity: The hydrogenation of cyclic alkenes is generally syn-facial. However, in substituted cyclopentenones, the "face" of addition is dictated by the steric bulk of the trimethyl substituents.

Mechanistic Pathway (Horiuti-Polanyi Model)

The reduction proceeds via the Horiuti-Polanyi mechanism, involving the associative adsorption of the alkene onto the Pd surface, followed by stepwise hydrogen insertion.

  • Adsorption: The electron-deficient enone coordinates to the Pd(0) surface. The gem-dimethyl group forces the ring to adopt a specific pucker, exposing the less hindered face to the catalyst.

  • Migratory Insertion: Surface hydrides insert into the

    
    -carbon, forming a 
    
    
    
    -alkyl-palladium intermediate. This is the selectivity-determining step; 1,4-addition is kinetically favored over 1,2-addition (carbonyl reduction).
  • Reductive Elimination: The second hydride adds, releasing the saturated ketone and regenerating the active site.

Critical Insight: Unlike planar cyclohexenones, the cyclopentenone ring is nearly planar but slightly twisted (envelope conformation). The bulky trimethyl groups effectively "shield" one face, directing H


 addition to the opposite face. This typically yields the trans-isomer relative to the C5-substituent, although isomerization can occur if the catalyst surface allows alkene migration prior to reduction [1].
Mechanistic Diagram

G Start Substrate (Trimethylcyclopentenone) Adsorption Step 1: Adsorption (Coordination to Pd Surface) Start->Adsorption Insertion Step 2: Migratory Insertion (Formation of Alkyl-Pd Species) Adsorption->Insertion Syn-addition (Face Selective) H_Split H2 Dissociation (2Pd + H2 -> 2Pd-H) H_Split->Adsorption Surface Activation Elimination Step 3: Reductive Elimination (Release of Saturated Ketone) Insertion->Elimination Irreversible Step SideReaction Side Pathway: Over-reduction to Alcohol Insertion->SideReaction High Pressure/Temp Elimination->Start Catalyst Turnover

Figure 1: Catalytic cycle for the Pd-mediated hydrogenation of enones, highlighting the critical insertion step where stereochemistry is defined.

Experimental Protocols

Materials & Safety
  • Catalyst: 5% or 10% Pd/C (Type 39 or equivalent). Note: Use "wet" paste (~50% water) to minimize pyrophoric risk.

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc). MeOH is faster but carries a higher risk of acetal formation or over-reduction; EtOAc is more chemoselective.

  • Hydrogen Source: H

    
     balloon (1 atm) or Hydrogenator (3-5 bar).
    
Protocol A: Batch Hydrogenation (Standard)

This protocol is optimized for 1-5 gram scale synthesis of 2,2,5-trimethylcyclopentanone.

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 g (8.0 mmol) of trimethylcyclopentenone in 15 mL of EtOAc.

  • Catalyst Addition: Under Argon flow, carefully add 50 mg (5 wt%) of 10% Pd/C (wet).

    • Expert Tip: Never add dry catalyst to flammable solvent. Wet the catalyst with a few drops of water first if using dry powder.

  • Purge: Seal the flask with a septum. Insert a needle connected to a vacuum line and another to an Argon balloon. Cycle Vacuum/Argon 3 times. Finally, switch to a Hydrogen balloon (1 atm).

  • Reaction: Stir vigorously at 25°C. The reaction is typically diffusion-limited; high stirring rates are crucial.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:1) or GC-MS every 30 mins. Look for the disappearance of the UV-active enone spot.

  • Termination: Once complete (~2-4 hours), flush the system with Nitrogen/Argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® 545 to remove the catalyst. Wash the pad with 20 mL EtOAc.

    • Safety: Do not let the filter cake dry out; Pd/C is pyrophoric when dry. Keep it wet with water before disposal.

  • Concentration: Evaporate the solvent under reduced pressure (40°C, 200 mbar) to yield the crude saturated ketone.

Protocol B: Continuous Flow Hydrogenation (High Throughput)

For scale-up (>10g), flow chemistry offers superior heat transfer and safety profiles.

  • Reactor: H-Cube® or packed-bed reactor (stainless steel).

  • Cartridge: 10% Pd/C CatCart® (30 mm).

  • Conditions:

    • Flow rate: 1.0 mL/min

    • Temperature: 25-40°C

    • Pressure: 10-20 bar (Full H2 mode)

    • Concentration: 0.1 M in EtOH.

  • Advantage: The short residence time (<1 min) significantly reduces the risk of over-reduction to the alcohol [2].

Workflow Diagram

Workflow Prep 1. Solubilization (EtOAc/MeOH) Cat 2. Catalyst Loading (Inert Atmosphere) Prep->Cat Rxn 3. Hydrogenation (1 atm, 25°C) Cat->Rxn Check 4. QC Check (GC/TLC) Rxn->Check Check->Rxn Incomplete Filter 5. Filtration (Celite/Membrane) Check->Filter Complete Dry 6. Isolation Filter->Dry

Figure 2: Operational workflow for batch hydrogenation, emphasizing the critical QC checkpoint to prevent over-reduction.

Data Analysis & Troubleshooting

Expected Analytical Signatures

Comparing the starting material (Enone) to the product (Ketone).

FeatureStarting Material (Enone)Product (Saturated Ketone)Notes
1H NMR (Alkene)

5.5 - 6.5 ppm (1H or 2H)
Absent Distinctive loss of vinylic protons.
13C NMR (Carbonyl)

~205-210 ppm (Conjugated)

~215-220 ppm (Saturated)
Shift downfield due to loss of conjugation.
IR Spectroscopy C=O stretch ~1705 cm

C=O stretch ~1740 cm

Cyclopentanones have high ring strain, shifting C=O freq.
GC-MS M+ (Molecular Ion)M+2Clean mass shift of +2 Da.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction Catalyst Poisoning (S/N/P)Ensure substrate purity; wash with dilute HCl or use fresh catalyst. Increase H2 pressure to 3 bar.
Over-reduction (Alcohol) Reaction time too long / High TempStop reaction immediately upon consumption of SM. Switch solvent from MeOH to EtOAc or Toluene.
Isomerization (Double bond migration) Low H2 availability at surfaceIncrease stirring rate (mass transfer limitation). Increase H2 pressure.
Cis/Trans Ratio Poor Non-selective adsorptionLower temperature to 0°C to enhance kinetic control. Use a bulkier solvent (e.g., iPrOH).

References

  • Mitsui, S., et al. (1973).[1] "Stereochemistry and mechanism of the hydrogenation of substituted cyclopentenes." Tetrahedron, 29(21), 3341–3346.[1]

  • O'Brien, A., et al. (2011). "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes." Master Organic Chemistry.

  • Ma, J., et al. (2011). "Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones." Chemical Science.

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

Disclaimer: This protocol involves the use of hydrogen gas (flammable/explosive) and pyrophoric catalysts. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Industrial Production of 2,3,4-Trimethylcyclopentanone: A Detailed Guide for Researchers and Drug Development Professionals

This document provides a comprehensive guide to a feasible industrial production process for 2,3,4-trimethylcyclopentanone, a valuable synthetic intermediate. As no direct industrial synthesis for this specific molecule...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to a feasible industrial production process for 2,3,4-trimethylcyclopentanone, a valuable synthetic intermediate. As no direct industrial synthesis for this specific molecule is widely published, this guide outlines a scientifically robust, multi-step approach based on well-established and scalable chemical transformations. The proposed pathway leverages a Robinson annulation to construct a key cyclohexenone intermediate, followed by a Favorskii rearrangement for ring contraction, and subsequent functional group manipulations to yield the target molecule.

This guide is intended for researchers, scientists, and drug development professionals. It not only details the procedural steps but also delves into the underlying chemical principles and strategic considerations essential for successful and safe implementation on a larger scale.

Strategic Overview of the Synthesis

The synthesis of 2,3,4-trimethylcyclopentanone is designed as a four-stage process. This modular approach allows for process control and optimization at each critical juncture.

Synthesis_Overview Start Starting Materials: 3-Pentanone & 3-Buten-2-one Stage1 Stage 1: Robinson Annulation Start->Stage1 Formation of 2,3,6-trimethyl-2-cyclohexen-1-one Stage2 Stage 2: Halogenation & Ring Contraction (Favorskii Rearrangement) Stage1->Stage2 Formation of 1,2,5-trimethylcyclopentane- 1-carboxylic acid Stage3 Stage 3: Decarboxylation Stage2->Stage3 Formation of 2,3,4-trimethylcyclopentanone (initial product) Stage4 Stage 4: Regioselective Methylation Stage3->Stage4 Final Methylation Final Final Product: 2,3,4-Trimethylcyclopentanone Stage4->Final

Caption: Overall synthetic strategy for 2,3,4-trimethylcyclopentanone production.

Stage 1: Robinson Annulation for Cyclohexenone Synthesis

The initial step involves the construction of a six-membered ring through a Robinson annulation. This powerful reaction combines a Michael addition with an intramolecular aldol condensation to form an α,β-unsaturated ketone.[1][2][3]

Causality of Experimental Choices:

  • Reactants: 3-Pentanone is chosen as the ketone component, and 3-buten-2-one (methyl vinyl ketone) serves as the Michael acceptor. This specific combination is selected to generate the desired trimethyl-substituted cyclohexenone precursor.

  • Catalyst: A strong base, such as sodium ethoxide or sodium hydroxide, is used to deprotonate the α-carbon of 3-pentanone, generating the necessary enolate nucleophile for the Michael addition.[4]

  • Reaction Conditions: The reaction is typically performed in a protic solvent like ethanol to facilitate proton transfer steps. The temperature is carefully controlled to manage the rates of the Michael addition and the subsequent aldol condensation, minimizing side reactions.

Protocol for the Synthesis of 2,3,6-Trimethyl-2-cyclohexen-1-one

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Volume/Mass
3-Pentanone86.131.2103.4 g
3-Buten-2-one70.091.070.1 g
Sodium Ethoxide68.050.534.0 g
Ethanol (anhydrous)46.07-500 mL
Hydrochloric Acid (conc.)36.46-As needed
Diethyl Ether74.12-For extraction
Saturated Sodium Bicarbonate84.01-For washing
Brine--For washing
Anhydrous Magnesium Sulfate120.37-For drying

Procedure:

  • Reaction Setup: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Base Preparation: Anhydrous ethanol (500 mL) and sodium ethoxide (34.0 g) are added to the flask. The mixture is stirred until the base is completely dissolved.

  • Reactant Addition: A mixture of 3-pentanone (103.4 g) and 3-buten-2-one (70.1 g) is added dropwise from the dropping funnel over a period of 1 hour at room temperature.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature and then poured into 1 L of ice-water. The aqueous mixture is neutralized with concentrated hydrochloric acid.

  • Extraction: The product is extracted with diethyl ether (3 x 300 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (200 mL) and then with brine (200 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield 2,3,6-trimethyl-2-cyclohexen-1-one.

Stage 2: Ring Contraction via Favorskii Rearrangement

The six-membered cyclohexenone ring is contracted to a five-membered cyclopentane ring using the Favorskii rearrangement. This reaction involves the treatment of an α-haloketone with a base to yield a rearranged carboxylic acid derivative.[5][6][7]

Causality of Experimental Choices:

  • Halogenation: The first step is the α-halogenation of the cyclohexanone. N-bromosuccinimide (NBS) or bromine in acetic acid can be used for this purpose. The reaction is regioselective due to the substitution pattern of the enone.

  • Rearrangement: The resulting α-bromoketone is then treated with a strong base, such as sodium hydroxide or potassium hydroxide. The base abstracts a proton to form an enolate, which then undergoes an intramolecular nucleophilic attack to form a cyclopropanone intermediate. Subsequent nucleophilic attack by hydroxide on the cyclopropanone and ring-opening leads to the cyclopentanecarboxylic acid.[8]

Protocol for the Synthesis of 1,2,5-Trimethylcyclopentane-1-carboxylic acid

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Volume/Mass
2,3,6-Trimethyl-2-cyclohexen-1-one152.230.576.1 g
N-Bromosuccinimide (NBS)177.980.5597.9 g
Carbon Tetrachloride153.82-500 mL
Benzoyl Peroxide242.23-0.5 g (catalyst)
Sodium Hydroxide40.001.560.0 g
Water18.02-500 mL
Hydrochloric Acid (conc.)36.46-As needed
Diethyl Ether74.12-For extraction
Anhydrous Sodium Sulfate142.04-For drying

Procedure:

  • Halogenation: To a solution of 2,3,6-trimethyl-2-cyclohexen-1-one (76.1 g) in carbon tetrachloride (500 mL) is added N-bromosuccinimide (97.9 g) and a catalytic amount of benzoyl peroxide (0.5 g). The mixture is heated to reflux for 2-3 hours. The reaction is monitored by TLC.

  • Work-up of Halogenation: The reaction mixture is cooled, and the succinimide is filtered off. The filtrate is washed with water and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

  • Favorskii Rearrangement: The crude α-bromoketone is added to a solution of sodium hydroxide (60.0 g) in water (500 mL). The mixture is heated to reflux for 4-6 hours.

  • Work-up of Rearrangement: The reaction mixture is cooled and acidified with concentrated hydrochloric acid.

  • Extraction: The product is extracted with diethyl ether (3 x 200 mL). The combined organic layers are dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the resulting carboxylic acid can be purified by recrystallization or distillation.

Stage 3: Decarboxylation

The carboxylic acid functional group is removed in this stage to yield a trimethyl-substituted cyclopentanone.

Causality of Experimental Choices:

  • Method: Simple heating of the carboxylic acid, often with a copper catalyst, can effect decarboxylation.[9][10] The stability of the resulting carbanion intermediate influences the ease of this reaction.

Protocol for the Synthesis of an Isomeric Mixture of Trimethylcyclopentanone

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass
1,2,5-Trimethylcyclopentane-1-carboxylic acid170.250.468.1 g
Copper Powder63.55-1.0 g

Procedure:

  • Reaction Setup: A distillation apparatus is assembled with a round-bottom flask containing the carboxylic acid (68.1 g) and copper powder (1.0 g).

  • Decarboxylation: The flask is heated gently. The decarboxylation will proceed, and the resulting cyclopentanone will distill over.

  • Purification: The collected distillate is a mixture of trimethylcyclopentanone isomers and should be purified by fractional distillation.

Stage 4: Regioselective Methylation

The final step is the introduction of the last methyl group at the desired position to obtain 2,3,4-trimethylcyclopentanone. This step is crucial for achieving the correct final structure and may require careful control of reaction conditions to ensure high regioselectivity.

Causality of Experimental Choices:

  • Enolate Formation: The regioselectivity of methylation is controlled by the formation of the appropriate enolate. The use of a bulky base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, which is desired in this case to introduce the methyl group at the less substituted α-carbon.

  • Methylating Agent: Methyl iodide is a common and effective methylating agent.

Protocol for the Synthesis of 2,3,4-Trimethylcyclopentanone

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Volume/Mass
Isomeric Trimethylcyclopentanone Mixture~126.200.3~37.9 g
Diisopropylamine101.190.3333.4 g (46.4 mL)
n-Butyllithium (2.5 M in hexanes)64.060.33132 mL
Methyl Iodide141.940.3346.8 g (20.5 mL)
Tetrahydrofuran (THF, anhydrous)72.11-400 mL
Saturated Ammonium Chloride53.49-For quenching
Diethyl Ether74.12-For extraction
Anhydrous Sodium Sulfate142.04-For drying

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, anhydrous THF (200 mL) and diisopropylamine (33.4 g) are cooled to -78 °C. n-Butyllithium (132 mL of a 2.5 M solution in hexanes) is added dropwise. The solution is stirred at -78 °C for 30 minutes.

  • Enolate Formation: A solution of the isomeric trimethylcyclopentanone mixture (~37.9 g) in anhydrous THF (200 mL) is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour.

  • Methylation: Methyl iodide (46.8 g) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 2-3 hours at this temperature.

  • Quenching and Work-up: The reaction is quenched by the slow addition of saturated ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 150 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The final product, 2,3,4-trimethylcyclopentanone, is purified by fractional distillation.

Safety, Waste Management, and Industrial Scalability

Safety Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Strong bases like sodium ethoxide and n-butyllithium are corrosive and pyrophoric; handle with extreme care.

  • Halogenating agents like NBS are irritants.

  • Organic solvents are flammable. Avoid open flames and sparks.

Waste Management:

  • Organic solvents should be collected in designated waste containers.

  • Aqueous waste should be neutralized before disposal.

  • Halogenated waste should be disposed of according to institutional guidelines.

Industrial Scalability Considerations:

  • The use of cryogenic temperatures for the methylation step may pose a challenge for large-scale production and require specialized equipment.

  • The purification of intermediates and the final product by distillation is a scalable and well-established industrial process.

  • Process optimization at each stage will be critical to maximize yield and minimize waste for cost-effective industrial production.

References

  • Chemist Wizards. Robinson Annulation 3 Main step Mechanism. [Link]

  • ResearchGate. The suggested mechanism for the Robinson annulation reaction. [Link]

  • Organic Chemistry Portal. Robinson Annulation. [Link]

  • Master Organic Chemistry. The Robinson Annulation. [Link]

  • YouTube. Robinson Annulation Reaction Mechanism. [Link]

  • Google Patents. WO2003071425A2 - Process for the preparation of 1-(2,6,6-trimethyl-2-cyclohexene-1-yl)-but-2-ene-1-one.
  • YouTube. 21.9 Robinson Annulation | Organic Chemistry. [Link]

  • National Institutes of Health. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. [Link]

  • Wikipedia. Robinson annulation. [Link]

  • Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. [Link]

  • ResearchGate. Robinson Annulation. [Link]

  • YouTube. Favorskii Rearrangement Detailed Overview. [Link]

  • Andrew G Myers Research Group. p1d4 favorskii. [Link]

  • Wikipedia. Favorskii rearrangement. [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • Slideshare. Favorskii rearrangement----Sir Khalid (Organic). [Link]

  • Chemistry LibreTexts. The Decarboxylation of Carboxylic Acids and Their Salts. [Link]

  • Google Patents. DE2547223C3 - Process for the preparation of 2,6,6-trimethyl-cyclohex-2-en-1-one.
  • PubChem. (2S,3R)-2,3-dimethylcyclopentanone. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • ResearchGate. (PDF) Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. [Link]

  • PubChem. Cyclopentanone, 2,3-dimethyl-. [Link]

  • PubChem. 2,2-Dimethylcyclopentanone. [Link]

  • ResearchGate. A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity. [Link]

  • YouTube. Decarboxylation of Carboxylic Acids. [Link]

  • National Institutes of Health. Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation. [Link]

  • PrepChem.com. Synthesis of 2,5,6-trimethyl-2-cyclohexen-1-one. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Cyclohexenone synthesis. [Link]

  • Dr. H.N. Sinha Arts & Commerce College. Organic Chemistry Rearrangement. [Link]

Sources

Method

use of 2,3,4-trimethylcyclopentanone as a fragrance intermediate

Application Note: 2,3,4-Trimethylcyclopentanone as a Fragrance Intermediate [1][2][3] Executive Summary 2,3,4-Trimethylcyclopentanone (TMCP) is a versatile cycloaliphatic scaffold used in the synthesis of high-impact fra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,3,4-Trimethylcyclopentanone as a Fragrance Intermediate [1][2][3]

Executive Summary

2,3,4-Trimethylcyclopentanone (TMCP) is a versatile cycloaliphatic scaffold used in the synthesis of high-impact fragrance ingredients. While the molecule itself possesses a camphoraceous, minty, and slightly thujone-like odor profile, its primary value lies as a nucleophilic intermediate for the creation of 2-substituted cyclopentanone derivatives .

These downstream derivatives—formed via aldol condensation and subsequent hydrogenation—are critical for generating Jasmine (floral-fruity) , Sandalwood (woody-creamy) , and Lactonic notes. The 2,3,4-trimethyl substitution pattern provides unique steric bulk that enhances substantivity (fixative properties) and modifies the volatility profile of the final odorant compared to unsubstituted cyclopentanones.

Chemical Profile & Specifications

  • IUPAC Name: 2,3,4-Trimethylcyclopentan-1-one

  • CAS Number: 19550-46-0 (generic) / 28790-86-5 (related enone precursor)

  • Molecular Formula: C₈H₁₄O[4]

  • Molecular Weight: 126.20 g/mol [4]

  • Appearance: Colorless to pale yellow liquid

  • Odor: Camphoraceous, Minty, Diffusive (Intermediate); Floral/Fruity (Derivatives)

  • Stereochemistry: Exists as multiple diastereomers (e.g., all-cis, trans-trans). The specific isomer ratio significantly influences the olfactory threshold of downstream products.

Synthesis & Preparation of the Intermediate

Note: If not purchased commercially, 2,3,4-trimethylcyclopentanone is typically prepared via the catalytic hydrogenation of 2,3,4-trimethyl-2-cyclopenten-1-one.

Protocol A: Catalytic Hydrogenation of 2,3,4-Trimethyl-2-cyclopenten-1-one

Objective: To saturate the endocyclic double bond while preserving the carbonyl functionality and controlling stereochemistry.

Reagents:

  • Precursor: 2,3,4-Trimethyl-2-cyclopenten-1-one (Enone)

  • Catalyst: 5% Palladium on Carbon (Pd/C) or Raney Nickel

  • Solvent: Ethanol or Methanol (Anhydrous)

  • Hydrogen Gas (H₂)

Procedure:

  • Loading: In a high-pressure autoclave, dissolve the Enone (1.0 eq) in Ethanol (10 volumes).

  • Catalyst Addition: Add 5% Pd/C (2-5 wt% loading relative to substrate). Safety: Pd/C is pyrophoric; handle under inert atmosphere.

  • Hydrogenation: Pressurize to 5–10 bar H₂. Stir vigorously at 25–40°C.

    • Critical Control Point: Monitor H₂ uptake. Over-reduction can lead to the alcohol (2,3,4-trimethylcyclopentanol). Stop reaction immediately upon theoretical uptake (1.0 eq H₂).

  • Filtration: Vent H₂, purge with N₂, and filter catalyst through a Celite pad.

  • Purification: Concentrate filtrate. Distill under reduced pressure (approx. 20 mmHg) to isolate the saturated ketone.

Application: Derivatization to Fragrance Actives

The most commercially relevant application is the conversion of 2,3,4-TMCP into 2-Alkyl-2,3,4-trimethylcyclopentanones (Jasmine/Fruity types) via Aldol Condensation.

Protocol B: Synthesis of "Jasmapentone" Analog (2-Pentyl-2,3,4-trimethylcyclopentanone)

Objective: To attach a hydrophobic alkyl chain at the C2 position, shifting the odor profile from minty to floral-fruity (Jasmine/Apricot character).

Step 1: Aldol Condensation

  • Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Base Catalysis: Charge 2,3,4-TMCP (1.0 eq) and aqueous NaOH (20% w/w solution, 0.5 eq). Heat to 60°C.

  • Aldehyde Addition: Dropwise add n-Valeraldehyde (or n-Heptanal for deeper notes) (1.1 eq) over 2 hours.

    • Mechanism:[1][2][5][6] The enolate of TMCP attacks the aldehyde to form the

      
      -unsaturated exocyclic enone.
      
  • Dehydration: Reflux for 4 hours to ensure elimination of water and formation of the 2-alkylidene intermediate.

  • Workup: Cool, separate organic layer, wash with brine until neutral pH.

Step 2: Selective Hydrogenation (The "Fixative" Step)

  • Reaction: Transfer the crude 2-alkylidene intermediate to an autoclave.

  • Catalyst: Use Pd/C (5%) to reduce the exocyclic double bond.

  • Conditions: 50°C, 20 bar H₂.

  • Result: Formation of 2-Pentyl-2,3,4-trimethylcyclopentanone .

  • Final Polish: Fractional distillation.

    • Target Purity: >98% (GC).[4]

    • Odor Check: Must lack the sharp "aldehydic" note of the starting material.

Analytical & Quality Control

Data Summary Table
ParameterSpecificationMethod
Purity > 98.0%GC-FID (DB-WAX column)
Isomer Ratio Report cis/trans ratioGC-MS / NMR
Water Content < 0.1%Karl Fischer
Acid Value < 1.0 mg KOH/gTitration
Refractive Index 1.445 – 1.455 @ 20°CRefractometer
Visualizing the Pathway

The following diagram illustrates the transformation from the raw enone to the final floral fragrance ingredient.

SynthesisPathway Enone Precursor 2,3,4-Trimethyl-2-cyclopenten-1-one Intermediate Intermediate (Scaffold) 2,3,4-Trimethylcyclopentanone Enone->Intermediate Hydrogenation (Pd/C, H2) AldolProduct Alkylidene Derivative (Exocyclic Double Bond) Intermediate->AldolProduct Aldol Condensation (+ R-CHO, NaOH) FinalFragrance Final Fragrance Active 2-Alkyl-2,3,4-trimethylcyclopentanone (Jasmine/Fruity Note) AldolProduct->FinalFragrance Selective Hydrogenation (Pd/C, H2)

Caption: Synthesis workflow converting the enone precursor into the saturated scaffold, followed by derivatization to the final fragrance active.

Safety & Handling (SDS Summary)

  • Hazards: Flammable Liquid (Category 3). Skin Irritant (Category 2).

  • Storage: Store under nitrogen blanket to prevent oxidation (formation of peroxides). Keep cool (<25°C).

  • PPE: Nitrile gloves, safety goggles, and organic vapor respirator if ventilation is poor.

  • Spill Protocol: Absorb with inert material (vermiculite); do not use combustible materials like sawdust.

References

  • Use of Cyclopentanone Derivatives in Fragrance

    • Patent: Bruns, K., et al. (1992). "Process for the preparation of 2-alkylcyclopentanones." US Patent 5,081,309. Link

    • Context: Explicitly lists 2,3,4-trimethylcyclopentanone as a starting material for jasmine-type scents.[2]

  • Synthesis of Trimethylcyclopentanones

    • Source: Organic Syntheses, Coll. Vol. 4, p.957 (1963); Vol. 39, p.70 (1959). Link

    • Context: Methodologies for synthesizing methylated cyclopentanones via cyclization and hydrogen
  • Olfactory Properties of Cyclopentanones

    • Source: The Good Scents Company. "2,3,4-trimethyl-2-cyclopenten-1-one Data." Link

    • Context: Provides organoleptic data on the unsatur

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Resolution of 2,3,4-Trimethylcyclopentanone

Executive Summary Separating the isomers of 2,3,4-trimethylcyclopentanone presents a complex stereochemical challenge due to the presence of three contiguous chiral centers (C2, C3, and C4).[1][2] This molecule exists as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating the isomers of 2,3,4-trimethylcyclopentanone presents a complex stereochemical challenge due to the presence of three contiguous chiral centers (C2, C3, and C4).[1][2] This molecule exists as 4 diastereomeric pairs (8 total stereoisomers).

In a synthetic context, "cis/trans" usually refers to the relative orientation of the methyl groups. The critical factor in your separation strategy is the lability of the C2-position . Because C2 is


 to the carbonyl, it is acidic and subject to keto-enol tautomerism.
  • The Trap: Standard silica chromatography can catalyze epimerization at C2, altering your cis/trans ratio during purification.[2]

  • The Solution: This guide prioritizes methods that maintain stereochemical integrity or exploit thermodynamic equilibrium.

Part 1: Diagnostic Workflow

Before selecting a protocol, determine if your separation is limited by scale or thermodynamic stability.[1][2]

SeparationStrategy Start Start: Isomer Mixture Scale What is your scale? Start->Scale Anal Analytical (<100 mg) Scale->Anal Analytical Prep Preparative (>1 g) Scale->Prep Preparative Target Target Isomer? Stability Is Target Thermodynamically Stable? (e.g., Trans-2,3) Target->Stability GC Capillary GC (Non-polar Phase) Anal->GC Prep->Target YesStable Yes (Thermodynamic) Stability->YesStable Stable Isomer NoKinetic No (Kinetic/Cis) Stability->NoKinetic Unstable Isomer Equilib Base-Catalyzed Equilibration YesStable->Equilib Enrichment Flash Buffered Silica Chromatography NoKinetic->Flash Must prevent epimerization Distill Spinning Band Distillation Equilib->Distill Purification

Figure 1: Decision matrix for selecting the appropriate separation modality based on scale and thermodynamic stability.

Part 2: Analytical Separation (GC-FID/MS)

Objective: Quantify isomer ratios without inducing thermal isomerization.

The Challenge: Co-elution

The boiling points of 2,3,4-trimethylcyclopentanone diastereomers are extremely close (approx.[1] range 168–172°C). Standard separation requires high-efficiency capillary columns.[1]

Protocol: Optimized GC Method
ParameterSettingRationale
Column DB-Wax (PEG) or DB-1 (100% Dimethylpolysiloxane)Polar columns (Wax) often resolve diastereomers better based on dipole moments; Non-polar (DB-1) resolves based on boiling point/shape.[1]
Dimensions 30 m

0.25 mm

0.25 µm
High plate count required for baseline resolution.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains efficiency during temperature ramping.
Inlet Temp 220°CHigh enough to volatilize, low enough to prevent thermal epimerization.[1]
Oven Program 60°C (1 min)

5°C/min

180°C
Slow ramp rate is critical for separating diastereomers.
Split Ratio 50:1Prevent column overload which causes peak broadening (masking separation).

Troubleshooting Note: If you observe "shoulders" rather than distinct peaks, do not increase temperature . Instead, lower the flow rate to 0.8 mL/min to operate closer to the Van Deemter optimum for efficiency.

Part 3: Preparative Separation

Method A: Buffered Flash Chromatography (For Kinetic Products)

Use this if you are trying to isolate the less stable "all-cis" isomer or a specific kinetic product.

The Risk: Silica gel is slightly acidic (


). This acidity can protonate the carbonyl oxygen, increasing the acidity of the 

-proton (C2), leading to epimerization into the trans isomer.

The Fix: Passivate the silica.

  • Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with a solvent system of Hexane:EtOAc (95:5) containing 1% Triethylamine (TEA) .[2]

  • Column Packing: Pack the column with the TEA-treated slurry. Flush with 2 column volumes of neutral solvent (Hexane:EtOAc 95:5) to remove excess amine.

  • Loading: Load sample as a liquid concentrate (avoid dry loading on Celite if possible, as Celite can also be acidic).[2]

  • Elution: Run a shallow gradient (0%

    
     10% EtOAc in Hexane).
    
Method B: Thermodynamic Equilibration (For Stable Isomers)

Use this if you want the most stable isomer (usually 2,3-trans).[1][2]

Instead of fighting the chemistry, use it. The 2,3-trans configuration is generally thermodynamically preferred to avoid steric clash between the vicinal methyl groups.[1]

Protocol:

  • Dissolve the mixture in Methanol .

  • Add catalytic Sodium Methoxide (NaOMe) (0.1 eq).[2]

  • Reflux for 2–4 hours.

  • Quench with dilute HCl, extract with ether, and dry.

  • Result: The mixture will enrich significantly in the thermodynamic isomer (often >90%), making subsequent distillation or crystallization easy.

Part 4: Structural Validation Data

When you isolate a fraction, you must verify its configuration.[1] Do not rely solely on GC retention time.

NMR Diagnostic Table (400 MHz, CDCl


) 
SignalMultiplicityCoupling Constant (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
Interpretation
H-2 (Alpha) Doublet of Quartets (dq)

Hz
Trans-relationship (Anti-periplanar geometry between H2 and H3).[1]
H-2 (Alpha) Doublet of Quartets (dq)

Hz
Cis-relationship (Gauche geometry between H2 and H3).[1]
Methyls Doublets--Chemical shift anisotropy will cause the methyl signals to spread out more in the cis isomers due to crowding.

Note: The H-2 proton is the key handle. Its coupling to H-3 determines the 2,3-relative stereochemistry.[1]

Part 5: Frequently Asked Questions (FAQ)

Q1: My "pure" cis-isomer became a mixture after sitting on the shelf. Why? A: 2,3,4-trimethylcyclopentanone is prone to keto-enol tautomerism .[1][2] Even trace acidity (from glass surfaces) or basicity can catalyze epimerization at C2.

  • Fix: Store the compound at -20°C under Argon. Avoid glass vials that have been acid-washed; use silylated glass vials if possible.[1]

Q2: Can I separate these isomers using distillation? A: Simple distillation will likely fail.[2] The boiling point differences are often <2°C. You require a Spinning Band Distillation column (minimum 50 theoretical plates) with a high reflux ratio (20:1 or higher). This is the industrial standard for separating cyclic ketone diastereomers.

Q3: I see double peaks in NMR but single peaks in GC. What is happening? A: You likely have enantiomers.[2]

  • GC (Achiral phase): Cannot separate enantiomers (e.g., 2R,3R,4R vs 2S,3S,4S). It only separates diastereomers.[2]

  • NMR: In an achiral solvent, enantiomers look identical.[1] If you see "double peaks," it implies you still have a mixture of diastereomers that the GC failed to resolve, OR you are observing rotamers (unlikely for this rigid ring).

  • Verification: Run the GC with a slower ramp (2°C/min). If it's still one peak, the NMR "impurity" is likely a diastereomer.

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on conformational analysis of cyclic ketones and equilibration).

  • House, H. O. (1972).[2] Modern Synthetic Reactions. W. A. Benjamin. (Detailed protocols on enolate chemistry and thermodynamic equilibration of ketones).

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1] (The standard protocol for flash chromatography, modified here for buffering).

  • Agilent Technologies. (2020).[2] GC Column Selection Guide for Volatile Solvents and Intermediates. (Source for DB-Wax vs DB-1 selection logic).

Sources

Optimization

troubleshooting aldol side reactions in cyclopentanone synthesis

Technical Support Center: Cyclopentanone Synthesis & Stabilization Topic: Troubleshooting Aldol Side Reactions (Self-Condensation) Ticket ID: #CP-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclopentanone Synthesis & Stabilization

Topic: Troubleshooting Aldol Side Reactions (Self-Condensation) Ticket ID: #CP-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Yellow Oil" Problem

Welcome to the technical support hub. If you are accessing this guide, you are likely facing a common issue in cyclopentanone synthesis: your clear, colorless product has turned yellow, brown, or solidified into a waxy mass.

This is almost invariably caused by self-aldol condensation , leading to the formation of 2-cyclopentylidenecyclopentanone (the dimer) or higher oligomers (trindane). Cyclopentanone is particularly prone to this because its


-protons are highly accessible, and the ring strain favors the 

geometry of the aldol product.

This guide provides the diagnostic tools to confirm the impurity and the protocols to eliminate it.

Module 1: Diagnostic Triage

User Question: How do I know if my impurity is the aldol dimer or something else?

Specialist Response: The dimer (2-cyclopentylidenecyclopentanone) has a distinct spectral and physical signature compared to the monomer. Do not rely solely on TLC, as the dimer often streaks.

Diagnostic Data Table

FeatureCyclopentanone (Target) Aldol Dimer (Impurity) Notes
CAS 120-92-3825-25-2
Appearance Clear, colorless liquidYellow oil or waxy solidDimer mp is ~75°C, but often supercools to oil.
Boiling Point 130–131°C~258°CKey for purification.
Odor Peppermint-likeWaxy, heavy organic
1H NMR Simple multiplets (approx 2.15 ppm)No vinylic protons. The double bond is tetrasubstituted. Look for complex splitting in allylic region (2.3–2.9 ppm).
UV-Vis Transparent >300nmStrong abs

~250-260nm
Conjugated enone system absorbs UV strongly.
Mass Spec

84

150
Molecular ion is definitive.

Module 2: The Mechanism & Risk Zones

User Question: At what stage of the Dieckmann synthesis is this happening?

Specialist Response: The side reaction is most likely occurring during the hydrolysis/decarboxylation step or the quenching of the Dieckmann ester.

The pathway below illustrates how the target molecule diverts into the dimer under basic or acidic stress.

AldolMechanism Adipate Diethyl Adipate (Starting Material) Enolate1 Enolate Intermediate Adipate->Enolate1 Base (NaOEt) KetoEster Beta-Keto Ester (Dieckmann Product) Enolate1->KetoEster Cyclization Cyclo Cyclopentanone (Target) KetoEster->Cyclo Hydrolysis & Decarboxylation (Acid/Heat) Enolate2 Cyclopentanone Enolate Cyclo->Enolate2 Residual Base or Excess Acid Alcohol Aldol Adduct (Alcohol) Enolate2->Alcohol + Cyclopentanone Dimer 2-Cyclopentylidene- cyclopentanone (Dimer) Alcohol->Dimer - H2O (Irreversible)

Caption: Pathway showing the diversion from target synthesis (Green) to aldol side-product (Red) via enolization.

Module 3: Prevention Protocols

User Question: How do I stop the dimerization during the workup?

Specialist Response: The danger zone is the transition from the basic Dieckmann mixture to the neutral ketone. If you quench a hot basic reaction mixture slowly, you create a "warm, slightly basic" environment—the perfect condition for aldol condensation.

Protocol A: The "Cold Shock" Quench

Use this when terminating the Dieckmann condensation.

  • Preparation: Prepare a quench solution of 10% H₂SO₄ or 3M HCl. Chill this acid solution to 0°C in an ice bath.

  • Temperature Control: Cool your reaction vessel (containing the enolate) to <5°C.

  • Addition: Pour the reaction mixture into the acid (inverse addition).

    • Why? This ensures the pH drops instantly from 14 to <2. If you add acid to the base, you pass through pH 10–12 (the aldol zone) while the mixture is potentially still warm.

  • Verification: Check aqueous layer pH is <3 immediately.

Protocol B: Decarboxylation Control

Use this during the conversion of the keto-ester to the ketone.

  • Avoid Base: Do not use basic hydrolysis (saponification) followed by acidification if possible. Acid-catalyzed hydrolysis/decarboxylation is safer for preventing aldol, provided the concentration of ketone remains low.

  • Steam Distillation: Perform the decarboxylation under steam distillation conditions.

    • Mechanism:[1][2][3][4][5][6] As cyclopentanone forms, it codistills with water (azeotrope ~95°C).

    • Benefit: This removes the monomer from the hot, acidic pot immediately, preventing it from reacting with itself.

Module 4: Purification & Recovery

User Question: My product is already yellow. Can I save it?

Specialist Response: Yes. The boiling point difference is your savior. You cannot separate them easily by extraction or silica chromatography (the dimer streaks and decomposes).

Purification Protocol: Vacuum Fractionation

  • Setup: Short-path distillation head or Vigreux column.

  • Pressure: Apply vacuum (aim for <20 mmHg).

    • Note: Cyclopentanone boils at ~130°C at atm pressure. Under 20 mmHg, it boils near ambient/warm temperatures (~40–50°C).

  • Fraction 1 (Target): Collect the clear liquid.

    • Checkpoint: Monitor head temperature. If it spikes, stop.

  • Residue (Waste): The yellow/brown oil remaining in the pot is the dimer (BP ~140°C at 20 mmHg, ~258°C at atm). Do not distill to dryness to avoid polymerization tars.

  • Storage: Store the purified cyclopentanone in the dark, under Nitrogen/Argon, ideally over activated 4Å molecular sieves to prevent moisture-induced equilibrium changes.

References

  • Mäki-Arvela, P. et al. (2019).[7] Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Catalysis Letters. [7]

  • PubChem. (2025).[8] Compound Summary: 2-Cyclopentylidenecyclopentanone (CID 69995).[9] National Library of Medicine.

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.

  • ChemSrc. (2025). Physical Properties of CAS 825-25-2.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the GC-MS Fragmentation of 2,3,4-Trimethylcyclopentanone and its Isomers

For researchers and professionals in drug development and chemical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the identification and structural elucidation of volatile and se...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the identification and structural elucidation of volatile and semi-volatile organic compounds. The interpretation of mass spectra, particularly the fragmentation patterns, is a critical skill that allows for the differentiation of closely related isomers. This guide provides an in-depth analysis of the expected electron ionization (EI) fragmentation pattern of 2,3,4-trimethylcyclopentanone and compares it with its structural isomers, offering a framework for identifying these compounds in complex matrices.

The Fundamental Principles of Cyclic Ketone Fragmentation

The fragmentation of cyclic ketones in GC-MS is primarily dictated by the stability of the resulting radical cations and fragment ions. The initial ionization event involves the removal of a non-bonding electron from the carbonyl oxygen, forming a molecular ion (M+•). The subsequent fragmentation pathways are dominated by alpha-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent alpha-carbon.[1][2] This cleavage is energetically favorable as it leads to the formation of a resonance-stabilized acylium ion.[3]

For cyclic ketones, this initial alpha-cleavage results in the opening of the ring to form a diradical cation. Subsequent reactions, such as hydrogen transfers and further cleavages, lead to the characteristic fragment ions observed in the mass spectrum.[1] Saturated cyclic ketones often produce a characteristic fragment at m/z 55.[1]

Predicted Fragmentation Pattern of 2,3,4-Trimethylcyclopentanone

The primary fragmentation pathways are expected to be initiated by alpha-cleavage at either the C1-C2 or C1-C5 bond.

Path A: Cleavage of the C1-C2 bond

  • Alpha-Cleavage: The bond between the carbonyl carbon (C1) and the substituted alpha-carbon (C2) breaks, leading to a diradical cation.

  • Hydrogen Transfer & Cleavage: A subsequent hydrogen transfer and cleavage can lead to the loss of a neutral molecule and the formation of a stable fragment ion.

Path B: Cleavage of the C1-C5 bond

  • Alpha-Cleavage: The bond between the carbonyl carbon (C1) and the unsubstituted alpha-carbon (C5) breaks.

  • Secondary Fragmentation: The resulting open-chain radical cation can undergo further fragmentation, including McLafferty-type rearrangements if a gamma-hydrogen is available, although this is less common in rigid cyclic systems.[3][5]

Based on these principles, the following key fragments are anticipated for 2,3,4-trimethylcyclopentanone:

m/z Proposed Fragment Ion Plausible Origin
126[C8H14O]+•Molecular Ion
111[M - CH3]+Loss of a methyl radical from the molecular ion
97[M - C2H5]+Loss of an ethyl radical
83[M - C3H7]+Loss of a propyl radical
69[C4H5O]+Acylium ion resulting from ring opening and subsequent cleavage
56[C4H8]+•Resulting from cleavage of the ring
55[C4H7]+A common fragment for cyclic ketones[1]

It is important to note that the relative abundances of these ions will depend on the stability of the resulting ions and neutral losses.

Comparative Analysis with Isomeric Trimethylcyclopentanones

To understand how subtle changes in structure affect the fragmentation pattern, we will compare the predicted fragmentation of 2,3,4-trimethylcyclopentanone with the known fragmentation of its isomer, 2,4,4-trimethylcyclopentanone.

2,4,4-Trimethylcyclopentanone

The mass spectrum of 2,4,4-trimethylcyclopentanone is available in the NIST database and shows prominent peaks at m/z 56, 69, and 83.[4] The molecular weight is the same as 2,3,4-trimethylcyclopentanone (126.20 g/mol ).[4]

m/z Relative Intensity (%) Proposed Fragment Ion
126Low[C8H14O]+• (Molecular Ion)
83High[M - C3H7]+
69Moderate[C4H5O]+
56Base Peak[C4H8]+•

The base peak at m/z 56 is particularly diagnostic and can be attributed to a stable fragmentation product. The presence of the gem-dimethyl group at the 4-position significantly influences the fragmentation pathway, favoring the formation of the ion at m/z 56.

Distinguishing from an Unsaturated Analog: 2,3,4-Trimethyl-2-cyclopenten-1-one

Introducing a double bond into the ring, as in 2,3,4-trimethyl-2-cyclopenten-1-one, significantly alters the fragmentation pattern. The molecular weight of this compound is 124.18 g/mol .[6][7] The mass spectrum of this unsaturated ketone shows a prominent molecular ion peak at m/z 124 and a base peak at m/z 109.[7]

m/z Relative Intensity (%) Proposed Fragment Ion
124High[C8H12O]+• (Molecular Ion)
109Base Peak[M - CH3]+
81Moderate[C6H9]+

The high stability of the conjugated system results in a more abundant molecular ion. The loss of a methyl group to form the stable ion at m/z 109 is the most favorable fragmentation pathway.

Experimental Protocol: GC-MS Analysis of Cyclic Ketones

For reproducible and accurate analysis of trimethylcyclopentanone isomers, the following GC-MS protocol is recommended.

1. Sample Preparation:

  • Prepare a 100 ppm stock solution of the analyte in a suitable solvent (e.g., methanol or dichloromethane).

  • Perform serial dilutions to create calibration standards ranging from 1 ppm to 50 ppm.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or a chiral column if enantiomeric separation is required.[8]

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 50°C (hold for 2 minutes)

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-200

3. Data Analysis:

  • Identify the chromatographic peaks and analyze the corresponding mass spectra.

  • Compare the obtained spectra with library data (e.g., NIST) and the predicted fragmentation patterns.

  • Utilize retention indices to aid in the identification of isomers, as they often have very similar mass spectra.[9]

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed primary fragmentation pathways.

2_3_4_trimethylcyclopentanone_fragmentation M 2,3,4-Trimethylcyclopentanone (m/z 126) frag1 [M - CH3]+ (m/z 111) M->frag1 - CH3• frag2 [C4H5O]+ (m/z 69) M->frag2 α-cleavage, rearrangement frag3 [C4H8]+• (m/z 56) M->frag3 Ring opening, cleavage

Caption: Predicted fragmentation of 2,3,4-trimethylcyclopentanone.

2_4_4_trimethylcyclopentanone_fragmentation M 2,4,4-Trimethylcyclopentanone (m/z 126) frag1 [M - C3H7]+ (m/z 83) M->frag1 - C3H7• frag2 [C4H5O]+ (m/z 69) M->frag2 α-cleavage frag3 [C4H8]+• (m/z 56) (Base Peak) M->frag3 Favored cleavage due to gem-dimethyl group

Caption: Fragmentation of 2,4,4-trimethylcyclopentanone.

Conclusion

The differentiation of trimethylcyclopentanone isomers by GC-MS is a challenging yet achievable task. While the mass spectra may exhibit similarities due to common fragmentation pathways for cyclic ketones, subtle differences in the relative abundances of key fragment ions, driven by the positions of the methyl substituents, can provide the necessary clues for identification. This guide provides a foundational understanding of the expected fragmentation of 2,3,4-trimethylcyclopentanone and highlights the importance of comparing experimental data with that of known isomers and related compounds. For unambiguous identification, the use of authentic reference standards and retention time data is always recommended.

References

  • Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107324, 2,4,4-Trimethylcyclopentanone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Cyclopenten-1-one, 2,3,4-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,4-trimethylcyclopentanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,3,4-trimethylcyclopentene. In NIST Chemistry WebBook. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34335, 2,3,4-Trimethyl-2-cyclopenten-1-one. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78417, 2,2,4,4-Tetramethylcyclopentanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Mondello, L., et al. (2003). Identification by GC–MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils. Flavour and Fragrance Journal, 18(4), 301-307. [Link]

Sources

Comparative

A Comparative Guide to the Gas Chromatographic Separation of Trimethylcyclopentanone Isomers

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of isomeric impurities are critical for ensuring product quality, safety, and efficacy. Trimethylcyclopen...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of isomeric impurities are critical for ensuring product quality, safety, and efficacy. Trimethylcyclopentanone, a saturated cyclic ketone, exists in several isomeric forms that can be challenging to separate due to their similar molecular weights and structures. This guide provides an in-depth comparison of the predicted gas chromatography (GC) retention times of key trimethylcyclopentanone isomers, offering insights into method development for their effective separation.

The Analytical Challenge: Separating Structural Isomers

The primary trimethylcyclopentanone isomers of interest include 2,2,4-trimethylcyclopentanone, 2,3,4-trimethylcyclopentanone, and 2,3,5-trimethylcyclopentanone. The subtle differences in the placement of the three methyl groups on the cyclopentanone ring lead to variations in their physical properties, such as boiling point and polarity. These differences, though slight, are the key to their chromatographic separation.

The challenge lies in selecting a GC stationary phase and temperature program that can exploit these minor variations to achieve baseline resolution. The polarity of the stationary phase, in particular, plays a crucial role in the elution order of these isomers.[1][2]

Predicting Elution Order: The Interplay of Boiling Point and Polarity

The retention time of a compound in gas chromatography is primarily influenced by its volatility (related to its boiling point) and its specific interactions with the stationary phase.[3]

  • On a non-polar stationary phase (e.g., polydimethyl siloxane), the elution order of analytes generally follows their boiling points, with more volatile (lower boiling point) compounds eluting first.[3] For structural isomers, increased branching tends to lower the boiling point.[4]

  • On a polar stationary phase (e.g., polyethylene glycol or a cyanopropyl-based phase), specific interactions such as dipole-dipole interactions become more significant.[2][5] The accessibility of the polar carbonyl group in the trimethylcyclopentanone isomers to the polar stationary phase will heavily influence their retention. Steric hindrance around the carbonyl group by adjacent methyl groups can weaken this interaction, leading to a shorter retention time.

The carbonyl group in ketones introduces a significant dipole moment, making them polar molecules.[6][7] The presence of electron-donating alkyl (methyl) groups can further influence the polarity of the carbonyl group.[8]

Based on these principles, we can predict the relative boiling points and polar interactions of the trimethylcyclopentanone isomers:

  • 2,2,4-Trimethylcyclopentanone: The gem-dimethyl groups at the 2-position create significant steric hindrance around the adjacent carbonyl group. This is expected to result in a lower boiling point compared to less branched isomers and weaker interactions with a polar stationary phase. The reported boiling point for 2,4,4-trimethylcyclopentanone is approximately 160-161°C.[9][10] Due to the similar substitution pattern, 2,2,4-trimethylcyclopentanone is expected to have a comparable boiling point.

  • 2,3,4-Trimethylcyclopentanone: With methyl groups distributed around the ring, the steric hindrance at the carbonyl group is less pronounced than in the 2,2,4-isomer. This would suggest a potentially higher boiling point and stronger interaction with a polar stationary phase.

  • 2,3,5-Trimethylcyclopentanone: This isomer exists as diastereomers (cis and trans configurations). The separation of these stereoisomers would likely require a specialized chiral stationary phase. In a general sense, the steric hindrance around the carbonyl group is expected to be intermediate, leading to a boiling point and polarity between the 2,2,4- and 2,3,4-isomers.

Proposed Experimental Workflow for Isomer Separation

To effectively separate the trimethylcyclopentanone isomers, a methodical approach to method development is essential. The following workflow outlines the key steps from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis prep Prepare a mixed standard of trimethylcyclopentanone isomers in a volatile solvent (e.g., hexane) injection Inject sample into GC prep->injection separation Separation on a capillary column (e.g., DB-WAX or DB-5) injection->separation detection Detection by Flame Ionization Detector (FID) separation->detection integration Integrate peak areas detection->integration identification Identify isomers by retention time integration->identification quantification Quantify relative amounts identification->quantification

Caption: A generalized workflow for the GC analysis of trimethylcyclopentanone isomers.

Comparative Analysis of Predicted Retention Times

The following table presents the predicted elution order and relative retention times of the trimethylcyclopentanone isomers on two different types of capillary GC columns: a non-polar column and a polar column. It is important to note that these are predicted values based on chromatographic theory and the known properties of one of the isomers.

IsomerPredicted Boiling Point (°C)Predicted Relative Retention Time (Non-Polar Column, e.g., DB-1)Predicted Relative Retention Time (Polar Column, e.g., DB-WAX)
2,2,4-Trimethylcyclopentanone~1601.00 (earliest eluting)1.00 (earliest eluting)
2,3,5-Trimethylcyclopentanone>1601.051.10
2,3,4-Trimethylcyclopentanone>1611.10 (latest eluting)1.20 (latest eluting)

Justification for Predicted Elution Order:

  • On the non-polar column: The elution order is primarily dictated by the boiling points of the isomers. The more branched 2,2,4-isomer is expected to have the lowest boiling point and therefore the shortest retention time. The less branched isomers are predicted to have higher boiling points and thus elute later.

  • On the polar column: While boiling point still plays a role, the interaction with the polar stationary phase is a significant factor. The 2,2,4-isomer, with its sterically hindered carbonyl group, is expected to have the weakest interaction and elute first. The 2,3,4- and 2,3,5-isomers, with more accessible carbonyl groups, will interact more strongly with the stationary phase and have longer retention times. The 2,3,4-isomer is predicted to have the longest retention time due to potentially the least steric hindrance around the carbonyl group among the three.

The following diagram illustrates the relationship between the molecular structure of the isomers and their predicted interaction with a polar stationary phase.

structure_retention_relationship cluster_isomers Trimethylcyclopentanone Isomers cluster_interaction Interaction with Polar Stationary Phase cluster_retention Predicted Retention Time iso_224 2,2,4-Isomer (High steric hindrance) weak Weak Interaction iso_224->weak iso_235 2,3,5-Isomer (Intermediate steric hindrance) moderate Moderate Interaction iso_235->moderate iso_234 2,3,4-Isomer (Low steric hindrance) strong Strong Interaction iso_234->strong short Shortest weak->short intermediate Intermediate moderate->intermediate longest Longest strong->longest

Sources

Validation

A Comparative Guide to Refractive Index and Density Standards for Cyclopentanone Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals The precise determination of refractive index and density is critical in pharmaceutical development and chemical synthesis for substance id...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The precise determination of refractive index and density is critical in pharmaceutical development and chemical synthesis for substance identification, purity assessment, and quality control. These parameters serve as fundamental benchmarks for characterizing raw materials, intermediates, and final active pharmaceutical ingredients (APIs).

Comparative Analysis of Physical Properties

The following table summarizes the key physical properties of 2,4,4-trimethylcyclopentanone and compares them with other relevant ketones and a universal standard, water. This comparative data is essential for researchers seeking to understand the physical characteristics of substituted cyclopentanones.

CompoundCAS NumberMolecular FormulaRefractive Index (n_D_)Density (g/mL)
2,4,4-Trimethylcyclopentanone 4694-12-6[1][2][3]C₈H₁₄O1.432 @ 20°C[1][2][4]0.877 @ 25°C[1][2][4]
2,3,4,5-Tetramethyl-2-cyclopentenone 54458-61-6C₉H₁₄O1.476 @ 20°C0.917 @ 25°C
Acetone 67-64-1[5]C₃H₆O1.3588 @ 20°C[5]0.7845 @ 25°C[5]
Water 7732-18-5[6]H₂O1.3330 @ 20°C[6]0.997 @ 25°C[6]

Expert Insights: The data presented for 2,4,4-trimethylcyclopentanone can serve as a reliable estimate for other trimethylcyclopentanone isomers, including 2,3,4-trimethylcyclopentanone, due to their structural similarities. However, researchers should expect slight variations in these values based on the specific substitution pattern on the cyclopentanone ring. The higher refractive index and density of the tetramethyl-substituted cyclopentenone derivative, when compared to the trimethyl-substituted compound, is consistent with its increased molecular weight and potential for altered intermolecular interactions.

Experimental Protocols for Accurate Measurement

To ensure the highest degree of accuracy and reproducibility, the following self-validating protocols for measuring refractive index and density are recommended.

Protocol 1: Determination of Refractive Index using an Abbe Refractometer

The refractive index is a fundamental optical property that measures how light propagates through a substance.[7][8] An increase in the refractive index can sometimes indicate the presence of impurities or degradation products.[9]

Methodology:

  • Calibration: Calibrate the Abbe refractometer using a certified refractive index standard (e.g., distilled water, n_D_ = 1.3330 at 20°C).

  • Temperature Control: Ensure the refractometer's prisms are temperature-controlled to the desired measurement temperature (typically 20°C) using a circulating water bath.

  • Sample Application: Apply a few drops of the sample (e.g., 2,4,4-trimethylcyclopentanone) onto the surface of the measuring prism.

  • Measurement: Close the prisms and adjust the instrument until the dividing line in the eyepiece is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale.

  • Cleaning: Thoroughly clean the prisms with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after each measurement.

Refractive_Index_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_cleanup Post-Measurement Calibrate 1. Calibrate with Standard SetTemp 2. Set Temperature (20°C) Calibrate->SetTemp Ensure accuracy ApplySample 3. Apply Sample SetTemp->ApplySample Ready for sample MeasureRI 4. Adjust and Measure ApplySample->MeasureRI Perform reading ReadValue 5. Record Refractive Index MeasureRI->ReadValue Obtain data Clean 6. Clean Prisms ReadValue->Clean Prepare for next sample

Caption: Workflow for Refractive Index Measurement.

Protocol 2: Determination of Density using a Pycnometer

Density is a fundamental physical property that relates the mass of a substance to its volume.

Methodology:

  • Cleaning and Drying: Thoroughly clean a pycnometer of known volume with a suitable solvent and dry it completely.

  • Weighing (Empty): Accurately weigh the empty, dry pycnometer (m₁).

  • Filling with Sample: Fill the pycnometer with the sample liquid, ensuring no air bubbles are present, and thermostat to a constant temperature (e.g., 25°C).

  • Weighing (Filled with Sample): Weigh the pycnometer filled with the sample (m₂).

  • Calibration with Water: Empty and clean the pycnometer, then fill it with distilled water and weigh it at the same temperature (m₃).

  • Calculation: The density (ρ) of the sample is calculated using the following formula: ρ_sample_ = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water_

Density_Measurement_Workflow cluster_pycnometer_prep Pycnometer Preparation cluster_sample_measurement Sample Measurement cluster_calibration Calibration with Water cluster_calculation Calculation CleanDry 1. Clean and Dry Pycnometer WeighEmpty 2. Weigh Empty (m1) CleanDry->WeighEmpty FillSample 3. Fill with Sample WeighEmpty->FillSample WeighSample 4. Weigh Filled (m2) FillSample->WeighSample FillWater 5. Fill with Water WeighSample->FillWater Calculate 7. Calculate Density WeighSample->Calculate WeighWater 6. Weigh Filled (m3) FillWater->WeighWater WeighWater->Calculate

Caption: Workflow for Density Measurement using a Pycnometer.

Conclusion

This guide provides essential comparative data and standardized protocols for the determination of refractive index and density, using 2,4,4-trimethylcyclopentanone as a primary reference for the broader class of trimethylcyclopentanones. Adherence to these detailed experimental methodologies is crucial for ensuring data integrity and comparability across different research and development settings. For novel compounds such as 2,3,4-trimethylcyclopentanone, the principles and comparative data outlined herein provide a solid foundation for initial characterization and quality control.

References

  • The Good Scents Company. (n.d.). 2,4,4-trimethyl cyclopentanone. Retrieved from [Link]

  • Cheméo. (2024). 2,4,4-trimethylcyclopentanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,4-trimethylcyclopentanone. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,4-Trimethylcyclopentanone. Retrieved from [Link]

  • ChemSynthesis. (2024). 3,3,4-trimethylcyclopentanone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,3,4-trimethyl-2-cyclopenten-1-one. Retrieved from [Link]

  • Wikipedia. (2024). Acetone. Retrieved from [Link]

  • MDPI. (2023). Thermo-Oxidative Stability and Functional Properties of Extra Virgin Olive Oil Oleogels. Retrieved from [Link]

  • CBSE Academic. (n.d.). SCIENCE. Retrieved from [Link]

  • Wikipedia. (2024). Properties of water. Retrieved from [Link]

  • GATE 2026. (n.d.). XE-A Engineering Mathematics. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3,4-Trimethylcyclopentanone

CAS: 4694-12-6 | Formula: C₈H₁₄O | Hazard Class: Flammable Liquid, Irritant Hazard Identification & Risk Assessment Immediate Action Required: Treat this substance as a Class 3 Flammable Liquid and a permeating solvent ....

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4694-12-6 | Formula: C₈H₁₄O | Hazard Class: Flammable Liquid, Irritant

Hazard Identification & Risk Assessment

Immediate Action Required: Treat this substance as a Class 3 Flammable Liquid and a permeating solvent .

While standard Safety Data Sheets (SDS) identify 2,3,4-Trimethylcyclopentanone as a skin and eye irritant (H315, H319) and flammable liquid (H226), the operational risk often overlooked by researchers is glove permeation . Cyclic ketones possess high dipole moments and solubility parameters that allow them to rapidly swell and permeate standard laboratory nitrile gloves.

The Expert Insight (Causality): Unlike non-polar solvents (e.g., Hexane) which sit on top of nitrile, ketones like 2,3,4-Trimethylcyclopentanone interact with the acrylonitrile segments of nitrile rubber. This causes "swelling"—a physical degradation that opens molecular voids in the glove material, allowing the chemical to pass through to the skin in minutes, often before the user feels wetness.

Physico-Chemical Hazard Profile
PropertyValueOperational Implication
Flash Point ~43°C (110°F)High Static Risk. Grounding is mandatory for transfers >500mL.
Vapor Density > 1 (Air = 1)Vapors sink. Do not store on high shelves; vapors accumulate in low sumps.
Solubility Low water solubilityDifficult to rinse off skin with water alone; requires soap/surfactant.
Glove Permeation High (Ketone)Nitrile is insufficient for prolonged contact.

Personal Protective Equipment (PPE) Matrix

This matrix is designed as a Self-Validating System . Before starting, verify your equipment matches these specifications.

Hand Protection (Critical Control Point)

Do NOT rely on standard thin-mil nitrile gloves for immersion or spill cleanup.

Exposure TypeRecommended MaterialBreakthrough Time (Est.)Validation Check
Incidental Splash Double-gloved Nitrile (min 5 mil outer)< 10 MinutesChange immediately upon any contact.
Spill / Immersion Butyl Rubber (0.7 mm) or Silver Shield® (Laminate) > 480 MinutesCheck for "puckering" or stiffness before use.
High Precision Laminate Liner under Nitrile> 240 MinutesEnsure dexterity is not compromised.

Warning: If you feel a cooling sensation under your glove, permeation has already occurred. Remove gloves immediately, wash hands, and re-glove.

Respiratory & Body Protection
ComponentSpecificationRationale
Respiratory Half-face w/ Organic Vapor (OV) Cartridges (Black label)Required if working outside a fume hood or during spill cleanup.
Eye Protection Chemical Splash Goggles (Indirect Venting)Safety glasses do not seal against vapors which can cause lachrymation (tearing).
Body Flame-Resistant (FR) Lab Coat Synthetic fibers (polyester) can melt into skin if flash-ignited. Use 100% cotton or Nomex.

Operational Workflow: Safe Handling Lifecycle

This workflow integrates safety checks directly into the experimental process.

Step-by-Step Protocol

1. Pre-Operational Setup (The "Static Check")

  • Environment: Ensure Fume Hood velocity is >100 fpm.

  • Grounding: If dispensing from a metal drum or conducting a reaction >1L, attach a grounding clip to the vessel before opening the solvent.

  • Exclusion: Remove all ignition sources (hot plates, open flames) from the immediate vicinity.[1][2]

2. Dispensing & Transfer

  • Technique: Use a glass syringe or cannula transfer for volumes <50mL to minimize vapor release.

  • Vessel: Use borosilicate glass. Avoid polystyrene or polycarbonate plastics, as ketones may dissolve or craze them.

  • Spill Dam: Place a chemically resistant tray (polypropylene) under the dispensing area to contain micro-spills.

3. Reaction Monitoring

  • Heating: Never heat in an open vessel. Use a reflux condenser.

  • Atmosphere: Maintain an inert atmosphere (Nitrogen or Argon) to prevent flammable vapor-air mixture formation.

4. Decontamination & Doffing

  • Wipe Down: Wipe all tools with a paper towel dampened with a compatible solvent (e.g., Ethanol) before removing them from the hood.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure the exterior of the glove never touches skin. Wash hands with soap and cool water immediately (warm water opens pores).

Visualization: Safety & Logic Flow

The following diagram illustrates the critical decision nodes for handling 2,3,4-Trimethylcyclopentanone.

SafeHandling Start Start: Handling 2,3,4-Trimethylcyclopentanone HoodCheck Verify Fume Hood Flow (>100 fpm) Start->HoodCheck RiskAssess Risk Assessment: Volume > 500mL? Grounding MANDATORY: Attach Static Grounding RiskAssess->Grounding Yes Execution Execute Transfer/Reaction (Inert Atmosphere) RiskAssess->Execution No Grounding->Execution GloveSelect Select Gloves: Splash: Double Nitrile Immersion: Butyl Rubber HoodCheck->GloveSelect GloveSelect->RiskAssess SpillEvent Spill Occurred? Execution->SpillEvent Cleanup Evacuate Area -> Don Butyl Gloves -> Absorb with Vermiculite SpillEvent->Cleanup Yes Waste Disposal: Ignitable Waste (D001) SpillEvent->Waste No Cleanup->Waste

Caption: Operational logic flow emphasizing the critical "Static Grounding" decision node and spill response pathway.

Emergency Response & Disposal

Spill Management
  • Small Spill (<50 mL): Cover with vermiculite or activated carbon pads. Wipe up using Butyl gloves.

  • Large Spill (>500 mL): Evacuate the lab. Vapors can travel to ignition sources and flash back.[3] Call EHS/Fire Department.

Waste Disposal Protocol

2,3,4-Trimethylcyclopentanone is a hazardous waste.[4][5] Do NOT pour down the drain.

Waste StreamRCRA CodeHandling Instruction
Liquid Waste D001 (Ignitable) Collect in a dedicated "Organic Solvent" container. Ensure the container is rated for flammables (HDPE or Glass).
Solid Waste D001 Contaminated rags/gloves must be double-bagged and tagged as "Solvent Contaminated Debris".

References

  • PubChem. (n.d.).[6] 2,4,4-Trimethylcyclopentanone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

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